2-[[(2~{R})-2-butyl-6,7-bis(chloranyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid
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Overview
Description
2-[[(2~{R})-2-butyl-6,7-bis(chloranyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, multiple chlorine atoms, and an oxidanylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2~{R})-2-butyl-6,7-bis(chloranyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid typically involves multiple steps:
Formation of the Indene Core: The initial step involves the synthesis of the indene core, which can be achieved through a Friedel-Crafts alkylation reaction. This reaction requires a catalyst such as aluminum chloride (AlCl₃) and an appropriate alkyl halide.
Introduction of Chlorine Atoms: Chlorination of the indene core is performed using chlorine gas (Cl₂) or other chlorinating agents like sulfuryl chloride (SO₂Cl₂) under controlled conditions to ensure selective chlorination.
Cyclopentyl Group Addition: The cyclopentyl group is introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the chlorinated indene derivative.
Oxidation: The oxidanylidene group is introduced through an oxidation reaction, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Esterification: The final step involves the esterification of the intermediate product with ethanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: More oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced forms with fewer oxygen atoms
Substitution: Derivatives with nucleophiles replacing chlorine atoms
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. It can be used in assays to investigate the binding affinities and specificities of enzymes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to act as a lead compound for developing therapeutics targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for producing polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[[(2~{R})-2-butyl-6,7-bis(chloranyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-[[(2~{R})-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid: Similar structure but with fewer chlorine atoms.
2-[[(2~{R})-2-butyl-6,7-bis(fluoranyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid: Fluorine atoms instead of chlorine.
2-[[(2~{R})-2-butyl-6,7-bis(bromanyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid: Bromine atoms instead of chlorine.
Uniqueness
The unique combination of butyl, cyclopentyl, and multiple chlorine atoms in 2-[[(2~{R})-2-butyl-6,7-bis(chloranyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid provides distinct chemical properties, such as increased reactivity and specific binding affinities, which are not observed in its analogs with different halogen atoms.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
Molecular Formula |
C20H24Cl2O4 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-[[(2R)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m1/s1 |
InChI Key |
YAWWQIFONIPBKT-HXUWFJFHSA-N |
Isomeric SMILES |
CCCC[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 |
Origin of Product |
United States |
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